molecular formula C30H24N4O4 B12777336 Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- CAS No. 75508-31-5

Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-

Cat. No.: B12777336
CAS No.: 75508-31-5
M. Wt: 504.5 g/mol
InChI Key: LIMVWSXMKAREHI-UHFFFAOYSA-N
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Description

. This compound is a derivative of anthracenedione, which is a class of compounds known for their applications in dyes and pigments. The structure of this compound includes two acetoamidophenyl groups attached to an anthracenedione core, making it a complex organic molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione typically involves the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to form 1,4-dinitroanthracene.

    Reduction: The nitro groups are then reduced to amino groups, yielding 1,4-diaminoanthracene.

    Acetylation: The amino groups are acetylated to form 1,4-bis(4-acetoamidophenyl)amino-9,10-anthracenedione.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The acetoamidophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.

Scientific Research Applications

1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.

    Industry: It is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Anthracenedione: The parent compound, known for its use in dyes and pigments.

    Mitoxantrone: A synthetic anthracenedione derivative used in cancer treatment.

    Doxorubicin: Another anthracenedione derivative with potent anticancer properties.

Uniqueness

1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione is unique due to its specific structure, which includes two acetoamidophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75508-31-5

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide

InChI

InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36)

InChI Key

LIMVWSXMKAREHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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